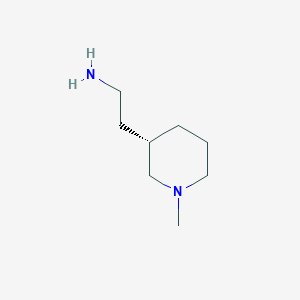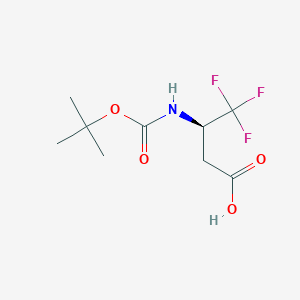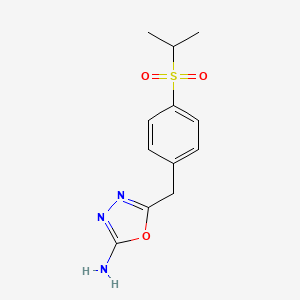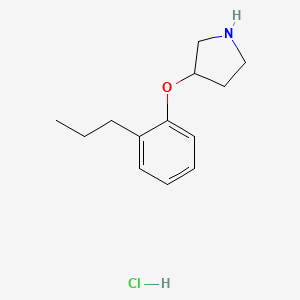
3-(2-Propylphenoxy)pyrrolidine hydrochloride
Descripción general
Descripción
“3-(2-Propylphenoxy)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C13H20ClNO . It belongs to the class of pyrrolidines, which are compounds containing a pyrrolidine ring, a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The presence of the pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación
Anti-Inflammatory and Analgesic Applications
3-(2-Propylphenoxy)pyrrolidine derivatives have been studied for their potential anti-inflammatory and analgesic properties. A study synthesized a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, revealing that some compounds showed dual inhibitory activity on prostaglandin and leukotriene synthesis, with comparable anti-inflammatory activities to indomethacin but with reduced ulcerogenic effects (Ikuta et al., 1987).
Synthesis and Structural Applications
The pyrrolidine ring is a significant structural element in various chemical syntheses. For instance, the synthesis and crystal structures of palladium(II) and mercury(II) complexes with hybrid (Te, N) and (N, Te, N) ligands incorporating the pyrrolidine ring were explored, showcasing the ligating strength of pyrrolidine N (Singh et al., 2003).
Pharmaceutical Applications
Some pyrrolidine derivatives exhibit significant antiarrhythmic and antihypertensive effects, suggesting their potential application in treating cardiovascular disorders. A study synthesized 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, finding strong antiarrhythmic and antihypertensive activities in several compounds with 3-(4-arylpiperazin-1-yl)propyl moiety (Malawska et al., 2002).
Sensor Development
Pyrrolidine derivatives can be used in sensor technology. A pyrrolidine constrained bipyridyl-dansyl conjugate with triazole linker was synthesized, serving as a selective ratiometric and colorimetric chemosensor for Al(3+) based on internal charge transfer (Maity & Govindaraju, 2010).
Organic Synthesis and Ring Expansion
The pyrrolidine structure plays a vital role in the synthesis of various organic compounds. A study demonstrated the ring expansion of 2-(α-hydroxyalkyl)azetidines to form functionalized pyrrolidines, highlighting the versatility of pyrrolidine derivatives in synthetic organic chemistry (Durrat et al., 2008).
Antifungal Applications
Pyrrolidine derivatives can also have antifungal properties. An example is the isolation of an antifungal pyrrolidine amide from Piper hispidum leaves, demonstrating the potential of these compounds in developing new antifungal agents (Alécio et al., 1998).
Idiopathic Pulmonary Fibrosis Treatment
3-aryl(pyrrolidin-1-yl)butanoic acids synthesized using a diastereoselective route showed high affinity and selectivity for the αvβ6 integrin. One analog was identified for further clinical investigation as a potential therapeutic agent for the treatment of idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Direcciones Futuras
Pyrrolidine derivatives, including “3-(2-Propylphenoxy)pyrrolidine hydrochloride”, continue to be of interest in drug research and development due to their versatile structure and wide range of biological activities . Future research may focus on exploring new synthetic methods, investigating their mechanisms of action, and developing new pyrrolidine compounds with different biological profiles .
Mecanismo De Acción
Target of Action
It is known that pyrrolidine alkaloids, a group to which this compound belongs, have been shown to interact with a variety of biological targets .
Mode of Action
Pyrrolidine alkaloids are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to influence several biochemical pathways, leading to a variety of biological effects .
Result of Action
Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Análisis Bioquímico
Biochemical Properties
3-(2-Propylphenoxy)pyrrolidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions involves the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate . Additionally, this compound has been found to interact with certain receptors in the central nervous system, influencing neurotransmitter release and signal transduction pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been observed to alter the expression of genes involved in synaptic plasticity and neurotransmission . In hepatocytes, it affects the expression of genes related to detoxification and metabolic processes . These changes in gene expression can lead to alterations in cellular metabolism, impacting the overall function of the cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with specific biomolecules. For instance, it binds to cytochrome P450 enzymes, leading to their inhibition or activation . This binding interaction can result in changes in the enzyme’s activity, affecting the metabolism of various substrates. Additionally, this compound can modulate the activity of certain receptors in the central nervous system, influencing neurotransmitter release and signal transduction pathways . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic processes . These temporal effects are important considerations for its use in biochemical research and pharmacotherapy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have beneficial effects, such as enhancing cognitive function and reducing inflammation . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in pharmacotherapy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes. For example, it can inhibit the metabolism of certain drugs, leading to increased levels of these drugs in the body . Additionally, this compound can influence the production of reactive oxygen species, affecting oxidative stress and cellular redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in the liver and brain . These transport and distribution mechanisms are important for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be localized to specific compartments or organelles within the cell, such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications can direct this compound to these subcellular locations, where it can exert its effects on cellular processes. For example, its localization to the endoplasmic reticulum can influence protein folding and secretion, while its presence in mitochondria can affect cellular energy metabolism .
Propiedades
IUPAC Name |
3-(2-propylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-2-5-11-6-3-4-7-13(11)15-12-8-9-14-10-12;/h3-4,6-7,12,14H,2,5,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVULDYJGWDJAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



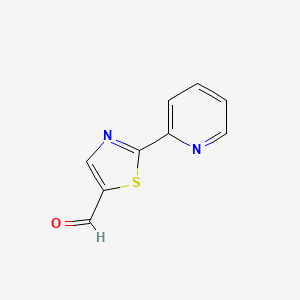




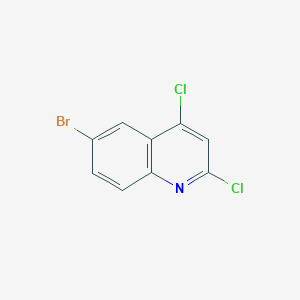
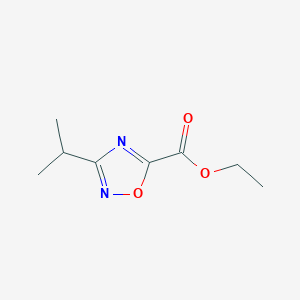

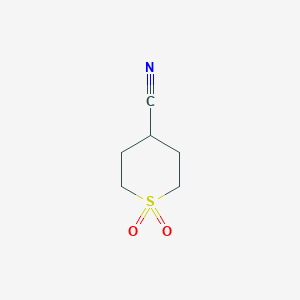
![N-[1-(5-amino-1,3,4-thiadiazol-2-yl)-2-methylpropyl]benzamide](/img/structure/B1394921.png)
![3-[(4-methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one](/img/structure/B1394922.png)
